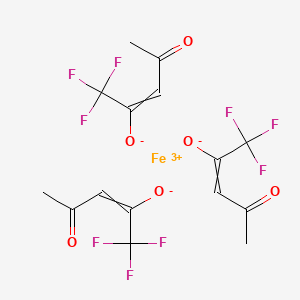

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C'est une poudre cristalline avec un point de fusion de 115°C . Ce composé est remarquable pour son utilisation dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tris(5,5,5-trifluoro-4-oxopent-2-én-2-olato) de fer(III) peut être synthétisé par réaction du chlorure de fer(III) avec le 5,5,5-trifluoro-4-oxopent-2-én-2-olate dans un solvant approprié. La réaction implique généralement les étapes suivantes :

- Dissoudre le chlorure de fer(III) dans un solvant tel que l’éthanol.

- Ajouter le 5,5,5-trifluoro-4-oxopent-2-én-2-olate à la solution.

- Agiter le mélange à température ambiante pendant plusieurs heures.

- Filtrer le précipité résultant et le laver avec de l’éthanol froid.

- Sécher le produit sous vide pour obtenir le composé souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour gérer de plus grandes quantités. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou par d’autres techniques de purification appropriées .

Analyse Des Réactions Chimiques

Types de réactions

Le tris(5,5,5-trifluoro-4-oxopent-2-én-2-olato) de fer(III) subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut participer à des réactions d’oxydation où il agit comme un oxydant.

Réduction : Il peut également subir des réactions de réduction, où il est réduit à un état d’oxydation inférieur.

Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs ligands sont remplacés par d’autres ligands.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs tels que le borohydrure de sodium pour les réactions de réduction et des agents oxydants comme le peroxyde d’hydrogène pour les réactions d’oxydation. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, les réactions de réduction peuvent produire des complexes de fer(II), tandis que les réactions d’oxydation peuvent produire des composés de fer à un état d’oxydation supérieur .

Applications De Recherche Scientifique

Le tris(5,5,5-trifluoro-4-oxopent-2-én-2-olato) de fer(III) a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme catalyseur dans diverses réactions de synthèse organique, notamment les réactions de polymérisation et d’oxydation.

Biologie : Le composé est étudié pour son utilisation potentielle dans les systèmes biologiques, en particulier dans les mimétiques d’enzymes et comme modèle pour les enzymes contenant du fer.

Médecine : Des recherches sont en cours pour explorer son utilisation potentielle dans des applications médicales, telles que les systèmes d’administration de médicaments et les agents d’imagerie.

Mécanisme D'action

Le mécanisme par lequel le tris(5,5,5-trifluoro-4-oxopent-2-én-2-olato) de fer(III) exerce ses effets implique une coordination avec diverses cibles moléculaires. Le composé peut interagir avec les enzymes et d’autres protéines, modifiant leur activité et leur fonction. Les voies impliquées dans ces interactions sont complexes et dépendent de l’application et de la molécule cible spécifiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au tris(5,5,5-trifluoro-4-oxopent-2-én-2-olato) de fer(III) comprennent :

Acétylacétonate de fer(III) : Un composé de coordination similaire avec des ligands acétylacétonate au lieu de trifluoroacétylacétonate.

Tris(2,4-pentanedionato) de fer(III) : Un autre composé de coordination avec des ligands différents, mais une géométrie de coordination similaire.

Unicité

Le tris(5,5,5-trifluoro-4-oxopent-2-én-2-olato) de fer(III) est unique en raison de la présence de groupes trifluorométhyle dans ses ligands, qui confèrent des propriétés électroniques et stériques distinctes. Ces propriétés le rendent particulièrement utile dans des applications nécessitant de forts effets attracteurs d’électrons et une stabilité dans diverses conditions .

Propriétés

IUPAC Name |

iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQBHKDTAZKQW-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

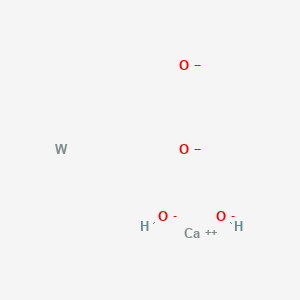

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F9FeO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)

![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)

![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)

![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)